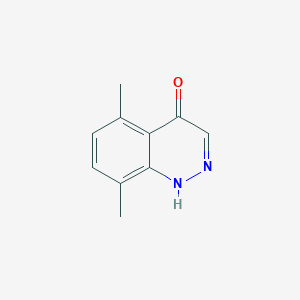
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethylphenyl)-6-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethylphenyl)-6-ethoxy- is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is part of the broader class of triazolophthalazines, which are known for their diverse biological activities.
Preparation Methods
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethylphenyl)-6-ethoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with phthalic anhydride or its derivatives. The reaction conditions often involve refluxing in solvents such as ethanol or chloroform, with the addition of catalysts like acetic acid . Industrial production methods may involve solid-phase synthesis techniques, which allow for the efficient production of the compound on a larger scale .
Chemical Reactions Analysis
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethylphenyl)-6-ethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethylphenyl)-6-ethoxy- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethylphenyl)-6-ethoxy- involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethylphenyl)-6-ethoxy- can be compared with other similar compounds such as:
Pyrazolo(3,4-d)pyrimidine: Another heterocyclic compound with potential CDK2 inhibitory activity.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: Known for its cytotoxic activities against cancer cell lines.
Thioglycoside derivatives: These compounds also exhibit significant inhibitory activity against CDK2/cyclin A2
Properties
CAS No. |
87540-46-3 |
|---|---|
Molecular Formula |
C19H18N4O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C19H18N4O/c1-4-24-19-16-8-6-5-7-15(16)18-21-20-17(23(18)22-19)14-10-9-12(2)13(3)11-14/h5-11H,4H2,1-3H3 |
InChI Key |
VZVYMRZMEDZPDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


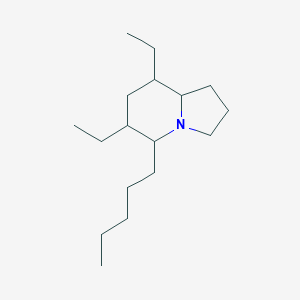
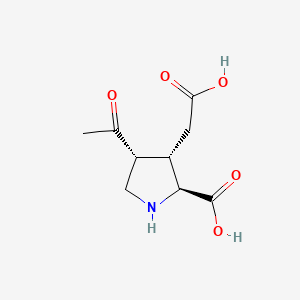
![1-Pentanone, 1-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12921192.png)
![5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12921196.png)
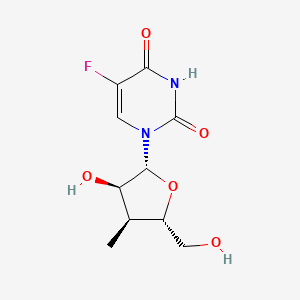
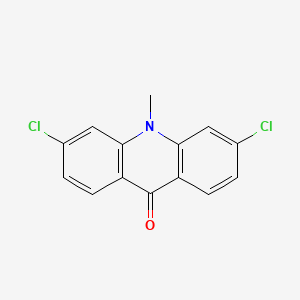
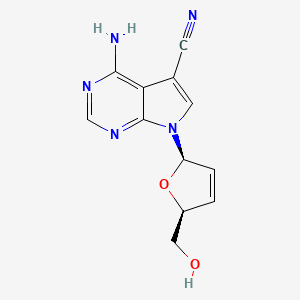
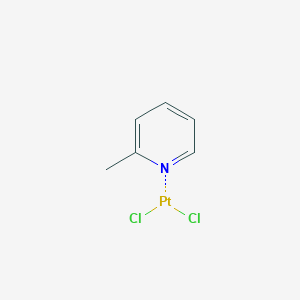
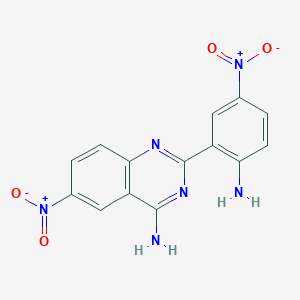
![5,6-Dimethyl-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B12921260.png)
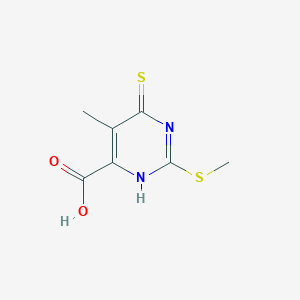
![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide](/img/structure/B12921280.png)
